molecular formula C8H10IN3O B1404156 4-(5-Iodopyrimidin-2-yl)morpholine CAS No. 866534-08-9

4-(5-Iodopyrimidin-2-yl)morpholine

Cat. No. B1404156
M. Wt: 291.09 g/mol
InChI Key: IXQHAQNJMZJCLH-UHFFFAOYSA-N
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Description

“4-(5-Iodopyrimidin-2-yl)morpholine” is a chemical compound that belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular formula of “4-(5-Iodopyrimidin-2-yl)morpholine” is C8H10IN3O . The InChI Key is provided in some resources, which can be used to look up the compound in chemical databases .

Scientific Research Applications

DNA-Dependent Protein Kinase Inhibitors

4-(5-Iodopyrimidin-2-yl)morpholine derivatives have been investigated as potent inhibitors of DNA-dependent protein kinase (DNA-PK). These compounds exhibit promising activity in potentiating ionizing radiation-induced cytotoxicity in vitro, indicating potential applications in cancer therapy and radiobiology (Cano et al., 2010).

Synthesis of Novel Derivatives

The compound has also been utilized in the synthesis of novel derivatives like 4-methyl-2-(piperidin-1-yl)-5H-pyrimido[4,5-b][1,4]thiazine. These derivatives have potential applications in developing new chemical entities with unique biological activities (Karimian & Karimian, 2017).

mTOR Kinase Inhibitors

Research has also explored the use of 4-(5-Iodopyrimidin-2-yl)morpholine derivatives in the discovery of potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase. These inhibitors hold significant potential in cancer therapy, particularly in targeted drug development (Nowak et al., 2009).

Regioselective C-C and C-N Bonds Formation

The compound is involved in regioselective C-C and C-N bonds formation of N-protected indoles, leading to the creation of various bioactive compounds. This indicates its role in synthetic chemistry, particularly in the development of novel pharmacological agents (Li et al., 2011).

Interaction with Hydrazine Hydrate

Studies have also been conducted on the interaction of 4-(5-Iodopyrimidin-2-yl)morpholine derivatives with hydrazine hydrate. This research provides insights into the chemical properties and potential reactions of the compound, which could be important in various fields of chemical research (Chumachenko et al., 2014).

Antimicrobial Evaluation

Some derivatives of 4-(5-Iodopyrimidin-2-yl)morpholine have been evaluated for their antibacterial properties. This suggests potential applications in the development of new antimicrobial agents (Rahimizadeh et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, “4-(5-Bromopyrimidin-2-yl)morpholine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(5-iodopyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQHAQNJMZJCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Iodopyrimidin-2-yl)morpholine

Synthesis routes and methods

Procedure details

The mixture of 2-chloro-5-iodopyrimidine (0.200 g, 0.836 mmol) in morpholine (3.0 mL) was refluxed for 2-3 h. The reaction mass was quenched in water and the solid obtained was filtered off. The obtained solid was dried to afford 0.180 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 3.63 (s, 8H), 8.52 (s, 2H); MS (m/z): 292.25 (M+H)+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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